

# Understanding the chemical structure and properties of LDC4297

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#### LDC4297: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **LDC4297**, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting CDK7.

## **Chemical Structure and Properties**

**LDC4297**, with the systematic IUPAC name (R)-N-(2-(1H-pyrazol-1-yl)benzyl)-8-isopropyl-2-(piperidin-3-yloxy)pyrazolo[1,5-a][1][2][3]triazin-4-amine, is a member of the pyrazolotriazine class of compounds.[1] Its chemical structure is depicted below.

Chemical Structure of LDC4297

Table 1: Chemical and Physical Properties of LDC4297



Property	Value	Reference(s)
IUPAC Name	(R)-N-(2-(1H-pyrazol-1-yl)benzyl)-8-isopropyl-2- (piperidin-3-yloxy)pyrazolo[1,5-a][1][2][3]triazin-4-amine	[1]
Molecular Formula	C23H28N8O	[2]
Molecular Weight	432.53 g/mol	[2]
Canonical SMILES	CC(C)C1=C2N=C(N=C(NCC3 =CC=CC=C3N4C=CN=C4)N2 N=C1)OC5CNCCC5	[4]
Solubility	DMSO: ≥ 60 mg/mL (138.72 mM) Water: Insoluble	[4][5]
Appearance	White to off-white solid [3]	
CAS Number	1453834-21-3	[3]

## **Mechanism of Action and Signaling Pathways**

**LDC4297** is a highly potent and selective, reversible inhibitor of CDK7.[3][6] CDK7 is a key regulator of two fundamental cellular processes: transcription and cell cycle progression.[7]

As a core component of the CDK-activating kinase (CAK) complex, alongside Cyclin H and MAT1, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving the cell cycle.[7][8] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAP II), a critical step for transcription initiation and elongation.[7]

By inhibiting CDK7, **LDC4297** disrupts these processes. One of the key downstream effects of **LDC4297** is the interference with the phosphorylation of the Retinoblastoma protein (Rb).[4][9] In its hypophosphorylated state, Rb binds to E2F transcription factors, preventing the expression of genes required for S-phase entry. The inhibition of CDK7 can lead to a block in the cell cycle.



The antiviral activity of **LDC4297**, particularly against human cytomegalovirus (HCMV), is attributed to its multifaceted mechanism of action, including the interference with virus-induced Rb phosphorylation.[9]

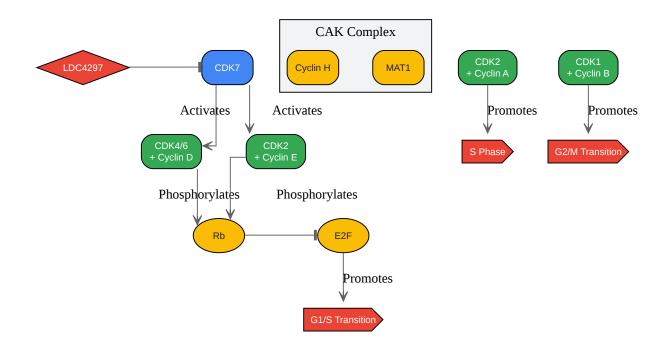
Below are diagrams illustrating the central role of CDK7 in transcription and cell cycle control, and the proposed mechanism of action for **LDC4297**.



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Caption: CDK7's role in transcription as part of the TFIIH complex.





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Caption: CDK7's role in cell cycle progression via CAK complex.

## **Biological Activity**

**LDC4297** is a highly potent inhibitor of CDK7 with an IC50 value in the sub-nanomolar range. Its selectivity for CDK7 over other CDKs is a key feature.

Table 2: In Vitro Inhibitory Activity of LDC4297

Target	IC50 (nM)	Reference(s)
CDK7	0.13	[5]

**LDC4297** has demonstrated broad-spectrum antiviral activity against a range of DNA and RNA viruses. Its efficacy is particularly notable against human cytomegalovirus (HCMV).



Table 3: Antiviral Activity of LDC4297 (EC50 values)

Virus	Cell Line	EC50 (μM)	Reference(s)
Human Cytomegalovirus (HCMV)	HFF	0.0245	[2]
Herpes Simplex Virus- 1 (HSV-1)	HFF	0.02	[3]
Herpes Simplex Virus- 2 (HSV-2)	HFF	0.27	[3]
Varicella-Zoster Virus (VZV)	HFF	0.06	[3]
Epstein-Barr Virus (EBV)	-	1.21	[3]
Human Adenovirus 2 (HAdV-2)	-	0.25	[3]
Vaccinia Virus	-	0.77	[3]
Human Immunodeficiency Virus 1 (HIV-1)	-	1.04 - 1.13	[3]
Influenza A Virus	-	0.99	[3]

# **Pharmacokinetic Properties**

In vivo studies in mice have provided initial pharmacokinetic data for LDC4297.

Table 4: Pharmacokinetic Parameters of **LDC4297** in CD-1 Mice (100 mg/kg, oral administration)



Parameter	Value	Reference(s)
Tmax (h)	0.5	[2][4]
Cmax (ng/mL)	1297.6	[2][4]
t1/2 (h)	1.6	[2][4]
Bioavailability (%)	97.7	[2][4]

## **Experimental Protocols**

The following are summaries of key experimental protocols used to characterize **LDC4297**.

#### In Vitro Kinase Inhibition Assay (LANCE TR-FRET)

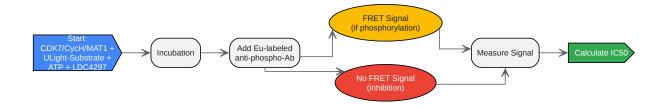
This assay is used to determine the potency of **LDC4297** against CDK7.

 Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a ULight<sup>™</sup>-labeled peptide substrate by the CDK7/CycH/MAT1 complex.

#### • Procedure:

- The CDK7/CycH/MAT1 enzyme, substrate, and ATP are incubated with varying concentrations of LDC4297.
- A Europium (Eu)-labeled anti-phospho-antibody is added, which binds to the phosphorylated substrate.
- If phosphorylation occurs, the Eu-donor and ULight<sup>™</sup>-acceptor are brought into proximity, resulting in a FRET signal upon excitation.
- The signal is measured, and IC50 values are calculated from the dose-response curves.
  [9]





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Caption: Workflow for the LANCE TR-FRET kinase inhibition assay.

#### **Antiviral Activity Assay (HCMV GFP-based)**

This assay determines the efficacy of **LDC4297** in inhibiting viral replication.

- Principle: A recombinant HCMV expressing Green Fluorescent Protein (GFP) is used to infect human foreskin fibroblasts (HFFs). The level of GFP expression is proportional to the extent of viral replication.
- Procedure:
  - HFFs are infected with the GFP-expressing HCMV.
  - The infected cells are treated with various concentrations of LDC4297.
  - After a defined incubation period (e.g., 7 days), the cells are lysed.
  - The GFP fluorescence is quantified using a fluorometer.
  - EC50 values are determined from the dose-response inhibition of GFP expression.

### **Cytotoxicity Assay (Trypan Blue Exclusion)**

This assay assesses the toxicity of LDC4297 to cells.

 Principle: Viable cells have intact cell membranes that exclude the trypan blue dye, while non-viable cells take up the dye and appear blue.



#### Procedure:

- Cells are incubated with a range of LDC4297 concentrations for a specific duration.
- The cells are then stained with a trypan blue solution.
- The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer or an automated cell counter.
- The percentage of viable cells is calculated to determine the cytotoxic concentration 50 (CC50).[4]

#### **Synthesis**

A detailed, step-by-step synthesis protocol for **LDC4297** is not publicly available in the reviewed literature. The compound was developed by the Lead Discovery Center GmbH through a medicinal chemistry optimization campaign starting from a kinase-biased compound library.[9][10] The synthesis is likely a multi-step process typical for complex heterocyclic molecules, but specific reaction conditions, intermediates, and purification methods have not been disclosed.

#### **Conclusion**

**LDC4297** is a highly potent and selective inhibitor of CDK7 with significant potential as a research tool and a lead compound for the development of novel therapeutics. Its dual mechanism of action, affecting both transcription and cell cycle progression, makes it a compelling candidate for oncology and antiviral drug discovery. Further research is warranted to fully elucidate its therapeutic potential and to develop optimized analogs with improved pharmacological profiles.

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